ATC 0175 hydrochloride falls under the category of neuropharmacological agents, specifically targeting G protein-coupled receptors. It is classified as an antagonist for the melanin-concentrating hormone receptor, which is involved in several central nervous system functions. The compound is synthesized for research applications and is available from various biochemical suppliers, including BioCrick and Tocris Bioscience .
The synthesis of ATC 0175 hydrochloride involves several steps that typically include:
The molecular structure of ATC 0175 hydrochloride can be described as follows:
The structural formula can be represented using its InChI key: HUUPKFUYSQNNLO-UHFFFAOYSA-N .
The molecular formula is , indicating the presence of 23 carbon atoms, 25 hydrogen atoms, 2 fluorine atoms, 5 nitrogen atoms, and one oxygen atom along with one chloride ion.
ATC 0175 hydrochloride primarily engages in receptor-ligand interactions rather than undergoing extensive chemical reactions. Its main chemical activity involves:
The mechanism of action of ATC 0175 hydrochloride involves:
The physical and chemical properties of ATC 0175 hydrochloride include:
These properties make ATC 0175 hydrochloride suitable for in vitro studies involving receptor binding assays.
ATC 0175 hydrochloride has several scientific applications:
ATC 0175 hydrochloride (chemical name: N-[cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl]-3,4-difluorobenzamide hydrochloride) is a nonpeptidic, orally active small molecule that selectively antagonizes the melanin-concentrating hormone receptor 1 (MCH1R). This compound emerged in the early 2000s as a novel therapeutic candidate for depression and anxiety disorders, distinguished by its unique mechanism targeting neuropeptide signaling pathways. With a molecular weight of 461.94 g/mol and CAS number 510733-97-8, it exhibits >98% purity in research formulations [2] [6] [8]. Its development addressed critical limitations of monoamine-based antidepressants, particularly delayed onset of action and residual anxiety symptoms.
Melanin-concentrating hormone (MCH) is a 19-amino acid neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta. It projects extensively to limbic structures—including the amygdala, hippocampus, nucleus accumbens, and prefrontal cortex—implicating it in emotional regulation [4] [10]. The MCH1 receptor (MCH1R), a class A G-protein-coupled receptor (GPCR), mediates most physiological functions of MCH in rodents. Activation triggers Gαi/o and Gαq signaling, leading to:
Table 1: Distribution of MCH1R in Mammalian Brain Regions
Brain Region | Receptor Density | Functional Significance |
---|---|---|
Nucleus Accumbens | High | Reward processing, motivation |
Amygdala | Moderate | Fear/anxiety responses |
Prefrontal Cortex | Moderate | Stress integration, executive function |
Hippocampus | Moderate | Emotional memory |
Hypothalamus | High | Neuroendocrine control |
MCH neurons exhibit increased activity during stress exposure, and central administration of MCH elevates plasma corticosterone and induces anxiety-like behaviors in rodents [4]. Notably, MCH1R-knockout mice display reduced stress reactivity and an anxiolytic phenotype, confirming the receptor’s role in stress modulation [4] [10].
Preclinical evidence robustly supports MCH1R antagonism as a strategy for treating affective disorders:
Peptide-based MCH1R antagonists face insurmountable pharmacokinetic challenges: poor oral bioavailability, rapid enzymatic degradation, and negligible blood-brain barrier (BBB) penetration. ATC 0175 overcomes these limitations through:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7